
3-(1H-Pyrazol-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1H-Pyrazol-4-yl)benzaldehyde" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Benzaldehyde derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine resulted in the formation of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives, showcasing the reactivity of pyrazole carboxylic acids with amines . Similarly, the synthesis of UV stabilizers from 3-methyl-5-pyrazolones and substituted benzaldehydes demonstrates the reactivity of pyrazole derivatives with benzaldehyde groups under various conditions . These methods highlight the versatility of pyrazole compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using spectroscopic methods and X-ray crystallography. For example, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. The synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones through a one-pot, three-component reaction under solvent-free conditions is an example of the reactivity of pyrazole with aldehydes and other components to form complex heterocyclic compounds . Additionally, the modification of the Hantzsch reaction to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines from p-(dimethylamino)benzaldehyde and pyrazole derivatives further illustrates the diverse reactivity of pyrazole-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of a novel pyrazole derivative revealed its antioxidant properties through DPPH and hydroxyl radical scavenging methods . The thermal decomposition, molecular geometries, electronic structures, and nonlinear optical properties of these compounds can be studied using various analytical techniques, including thermogravimetric analysis and density functional theory (DFT) calculations . These properties are essential for the application of pyrazole derivatives in different fields, such as materials science and medicinal chemistry.
科学的研究の応用
Antimicrobial and Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown significant antimicrobial and antioxidant activity .
- Methods of Application : The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Molecular Docking Studies on COVID-19
- Scientific Field : Biochemistry
- Application Summary : The compounds synthesized from “3-(1H-Pyrazol-4-yl)benzaldehyde” have been used in molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
- Methods of Application : Molecular docking studies are conducted to evaluate the binding affinities of the compounds with topoisomerase IV enzyme and with COVID-19 main protease .
- Results : The binding affinities of compounds were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol .
Suzuki Coupling
- Scientific Field : Organic Chemistry
- Application Summary : “3-(1H-Pyrazol-4-yl)benzaldehyde” is used as a reagent in Suzuki Coupling .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Antileishmanial and Antimalarial Evaluation
- Scientific Field : Pharmacology
- Application Summary : A compound synthesized from “3-(1H-Pyrazol-4-yl)benzaldehyde” has shown potent in vitro antipromastigote activity .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results : The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Synthesis of Bioactive Chemicals
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles, including those derived from “3-(1H-Pyrazol-4-yl)benzaldehyde”, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The synthesized pyrazole derivatives have shown a wide range of biological activities such as antimicrobial, antimalarial, anti-inflammatory, antiviral, antileshmanial, antiproliferative, anticancer activities .
Synthesis of Bis(Pyrazolyl)Methanes
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole core-based organic molecules, including those derived from “3-(1H-Pyrazol-4-yl)benzaldehyde”, have several applications in various areas including pharmacy and agro-chemical industries . They are used in the synthesis of bis(pyrazolyl)methanes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The synthesized bis(pyrazolyl)methanes have shown a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Synthesis of Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles, including those derived from “3-(1H-Pyrazol-4-yl)benzaldehyde”, are frequently used as scaffolds in the synthesis of heterocycles . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The synthesized pyrazole derivatives have shown a wide range of biological activities such as antimicrobial, antimalarial, anti-inflammatory, antiviral, antileshmanial, antiproliferative, anticancer activities .
Synthesis of 2-Cyano-3-(1, 3-Diphenyl-1H-Pyrazol-4-yl) Acryloyl Amide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “3-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives . These compounds have shown antioxidant activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
While specific future directions for 3-(1H-Pyrazol-4-yl)benzaldehyde were not found, pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be more research and development involving 3-(1H-Pyrazol-4-yl)benzaldehyde in the future.
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDRHYXAYPNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-4-yl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

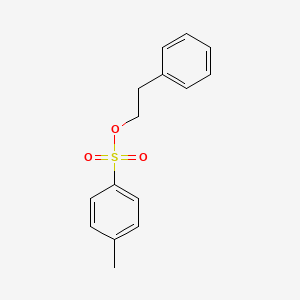
![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)
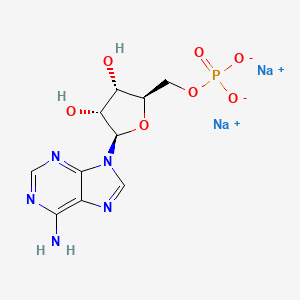
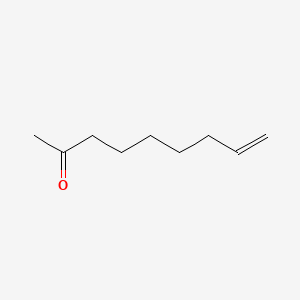
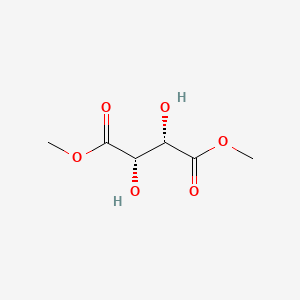
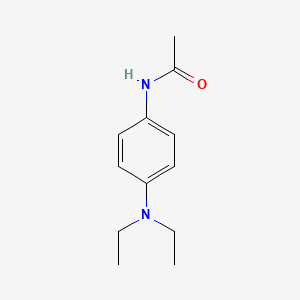
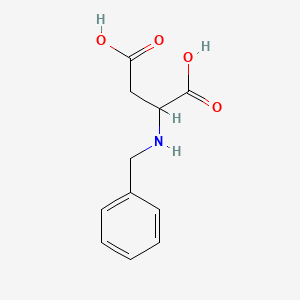
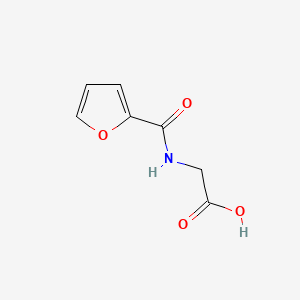
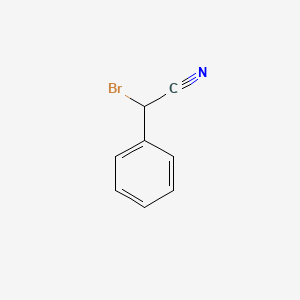
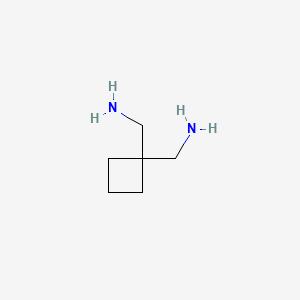
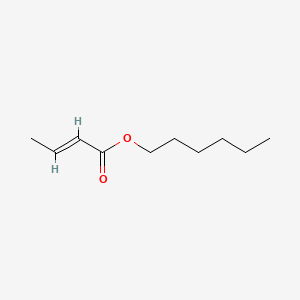
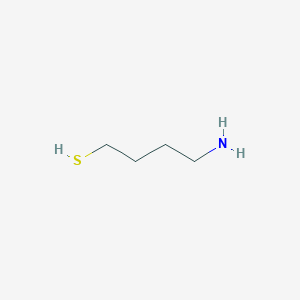
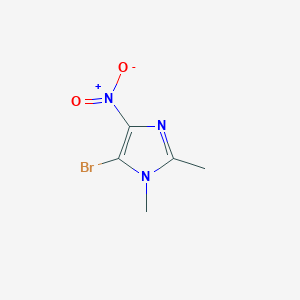
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)